N-(5-chloropyridin-2-yl)-2-(2-propan-2-ylpiperidin-1-yl)acetamide
Description
N-(5-chloropyridin-2-yl)-2-(2-propan-2-ylpiperidin-1-yl)acetamide is a synthetic organic compound that belongs to the class of acetamides. This compound features a chloropyridine moiety and a piperidine ring, which are common structural motifs in medicinal chemistry. Compounds with such structures are often investigated for their potential biological activities and applications in various fields.
Properties
IUPAC Name |
N-(5-chloropyridin-2-yl)-2-(2-propan-2-ylpiperidin-1-yl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22ClN3O/c1-11(2)13-5-3-4-8-19(13)10-15(20)18-14-7-6-12(16)9-17-14/h6-7,9,11,13H,3-5,8,10H2,1-2H3,(H,17,18,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBBGIPCLOAOSFZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1CCCCN1CC(=O)NC2=NC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.81 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-chloropyridin-2-yl)-2-(2-propan-2-ylpiperidin-1-yl)acetamide typically involves the following steps:
Formation of the Piperidine Intermediate: The piperidine ring can be synthesized through the reaction of appropriate starting materials, such as 2-propan-2-ylamine, with a suitable aldehyde or ketone under reductive amination conditions.
Chloropyridine Derivative Preparation: The chloropyridine moiety can be prepared by chlorination of a pyridine derivative using reagents like thionyl chloride or phosphorus pentachloride.
Coupling Reaction: The final step involves coupling the piperidine intermediate with the chloropyridine derivative using an acylation reaction. This can be achieved using reagents like acetic anhydride or acetyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(5-chloropyridin-2-yl)-2-(2-propan-2-ylpiperidin-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions using agents like lithium aluminum hydride can modify the acetamide group or other functional groups present.
Substitution: The chloropyridine moiety can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydride.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while substitution reactions could introduce various functional groups onto the pyridine ring.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Used in the development of agrochemicals, pharmaceuticals, and other specialty chemicals.
Mechanism of Action
The mechanism of action of N-(5-chloropyridin-2-yl)-2-(2-propan-2-ylpiperidin-1-yl)acetamide would depend on its specific biological target. Generally, compounds with similar structures may act by binding to specific receptors or enzymes, thereby modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
- N-(5-chloropyridin-2-yl)-2-(2-methylpiperidin-1-yl)acetamide
- N-(5-chloropyridin-2-yl)-2-(2-ethylpiperidin-1-yl)acetamide
- N-(5-chloropyridin-2-yl)-2-(2-isopropylpiperidin-1-yl)acetamide
Uniqueness
N-(5-chloropyridin-2-yl)-2-(2-propan-2-ylpiperidin-1-yl)acetamide is unique due to its specific substitution pattern on the piperidine ring and the presence of the chloropyridine moiety. These structural features may confer distinct biological activities and chemical reactivity compared to similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
